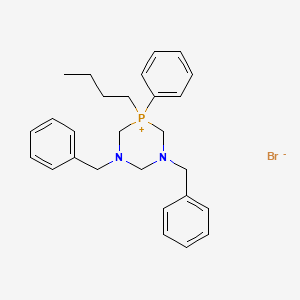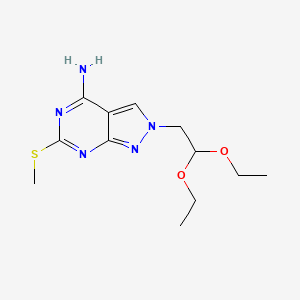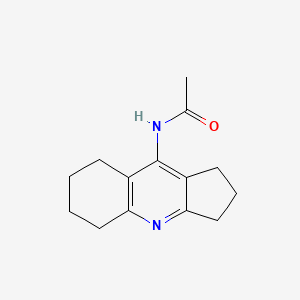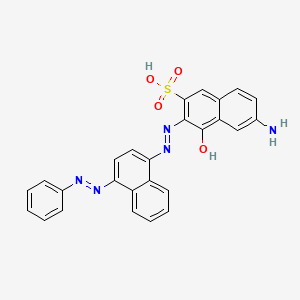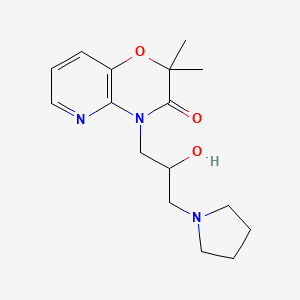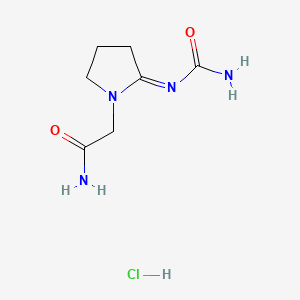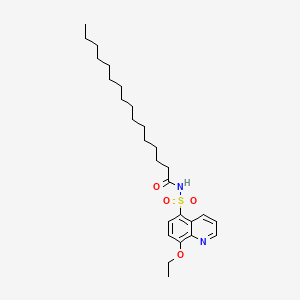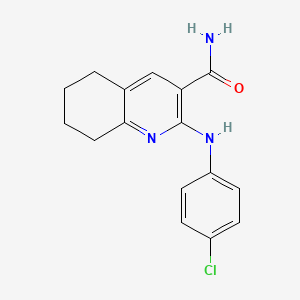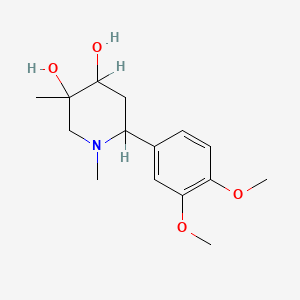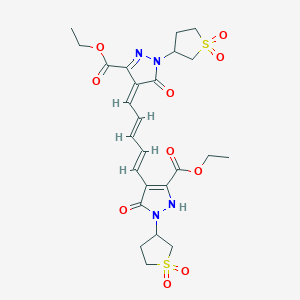
1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S',S'-tetraoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S’,S’-tetraoxide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including pyrazole, carboxylic acid, and ethyl ester, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include pyrazole derivatives, carboxylic acids, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyrazole derivatives with carboxylic acids under acidic or basic conditions.
Esterification: Forming the ethyl ester group through the reaction of carboxylic acids with ethanol in the presence of a catalyst.
Functional Group Modifications: Introducing hydroxyl and thienyl groups through specific reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for esterification and condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar pyrazole and carboxylic acid groups.
Ethyl ester derivatives: Compounds containing ethyl ester functional groups.
Thienyl-containing compounds: Compounds with thienyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets sets it apart from similar compounds.
特性
CAS番号 |
84100-58-3 |
|---|---|
分子式 |
C25H30N4O10S2 |
分子量 |
610.7 g/mol |
IUPAC名 |
ethyl (4Z)-1-(1,1-dioxothiolan-3-yl)-4-[(2E,4E)-5-[2-(1,1-dioxothiolan-3-yl)-5-ethoxycarbonyl-3-oxo-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxopyrazole-3-carboxylate |
InChI |
InChI=1S/C25H30N4O10S2/c1-3-38-24(32)20-18(22(30)28(26-20)16-10-12-40(34,35)14-16)8-6-5-7-9-19-21(25(33)39-4-2)27-29(23(19)31)17-11-13-41(36,37)15-17/h5-9,16-17,26H,3-4,10-15H2,1-2H3/b7-5+,8-6+,19-9- |
InChIキー |
RUJMFYHBFHJANS-VSOMHYOBSA-N |
異性体SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)/C=C/C=C/C=C\3/C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=CC=CC=C3C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




